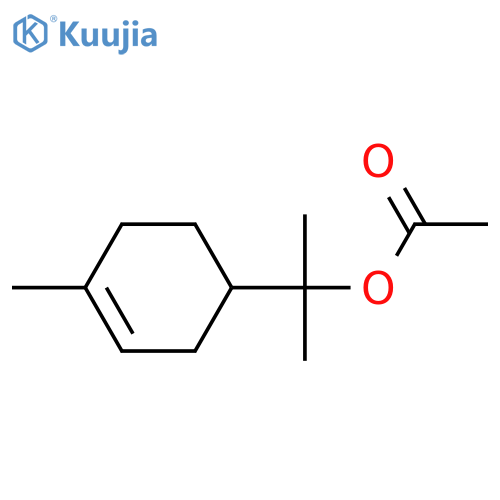

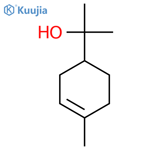

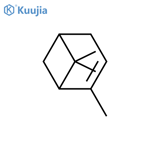

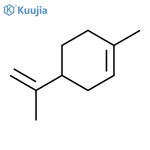

Preparation of solid superacid SO42-/SnO2-Nb2O5 by a new technology and its application to catalyze the esterification of terpineol

,

Huaxue Yanjiu Yu Yingyong,

2012,

24(6),

940-947